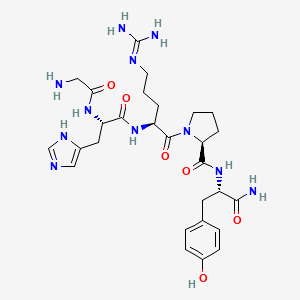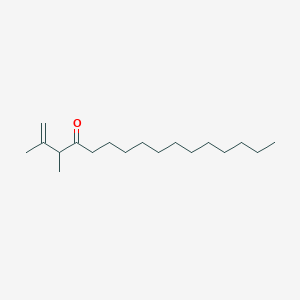
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound with the molecular formula C19H31N9O5 and a molecular weight of 465.51 g/mol . This compound is known for its complex structure, which includes multiple amino acid residues linked together, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include TFA (Trifluoroacetic acid) and piperidine.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial for scaling up the production while maintaining the purity and yield of the peptide .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the peptide .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithine: Similar structure but lacks the proline and tyrosine residues.
Glycyl-L-histidyl-N~5~-(diaminomethylene)-L-ornithyl-L-proline: Similar structure but lacks the tyrosine residue.
Uniqueness
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine and proline residues contributes to its stability and potential interactions with biological targets .
Properties
CAS No. |
881092-45-1 |
|---|---|
Molecular Formula |
C28H41N11O6 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H41N11O6/c29-13-23(41)36-21(12-17-14-33-15-35-17)25(43)37-19(3-1-9-34-28(31)32)27(45)39-10-2-4-22(39)26(44)38-20(24(30)42)11-16-5-7-18(40)8-6-16/h5-8,14-15,19-22,40H,1-4,9-13,29H2,(H2,30,42)(H,33,35)(H,36,41)(H,37,43)(H,38,44)(H4,31,32,34)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
JSXXFACMSRHLLB-CMOCDZPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)

